2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine
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Overview
Description
2-((3,4-Dihydroxy-2-(phenylselanyl)butyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a purine base, a tetrahydrofuran ring, and a phenylselanyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dihydroxy-2-(phenylselanyl)butyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one typically involves multiple steps, including the formation of the purine base, the introduction of the tetrahydrofuran ring, and the attachment of the phenylselanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dihydroxy-2-(phenylselanyl)butyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group.
Substitution: The hydroxyl groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylselanyl group can yield selenoxide derivatives, while substitution reactions can produce various hydroxyl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound’s potential as a biochemical probe can be investigated. Its ability to interact with biological molecules makes it a valuable tool for studying cellular processes and molecular interactions.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials and chemical processes. Its unique properties may enable the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-((3,4-Dihydroxy-2-(phenylselanyl)butyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group may play a role in modulating the compound’s activity, while the purine base and tetrahydrofuran ring contribute to its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the targets being investigated.
Comparison with Similar Compounds
Similar Compounds
2-((3,4-Dihydroxybutyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one: Lacks the phenylselanyl group, which may affect its reactivity and biological activity.
2-((3,4-Dihydroxy-2-(methylselanyl)butyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one: Contains a methylselanyl group instead of a phenylselanyl group, which may influence its chemical and biological properties.
Uniqueness
The presence of the phenylselanyl group in 2-((3,4-Dihydroxy-2-(phenylselanyl)butyl)amino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one distinguishes it from similar compounds. This group may confer unique reactivity and biological activity, making the compound a valuable subject for further research and development.
Properties
CAS No. |
666718-15-6 |
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Molecular Formula |
C20H25N5O6Se |
Molecular Weight |
510.4 g/mol |
IUPAC Name |
2-[(3,4-dihydroxy-2-phenylselanylbutyl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H25N5O6Se/c26-8-13(29)15(32-11-4-2-1-3-5-11)7-21-20-23-18-17(19(30)24-20)22-10-25(18)16-6-12(28)14(9-27)31-16/h1-5,10,12-16,26-29H,6-9H2,(H2,21,23,24,30)/t12-,13?,14+,15?,16+/m0/s1 |
InChI Key |
ORRZWLMKOMZDRM-PVNJOJHASA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NCC(C(CO)O)[Se]C4=CC=CC=C4)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NCC(C(CO)O)[Se]C4=CC=CC=C4)CO)O |
Origin of Product |
United States |
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